REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][CH2:7][OH:8])[cH:9][cH:10]1.[H-:11].[Na+:12].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[S:13]([NH2:14])(=[O:15])(=[O:16])[Cl:17]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][CH2:7][O:8][S:13]([NH2:14])(=[O:15])=[O:16])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)OCCc1ccc(Br)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |